REACTION_CXSMILES
|
[Na].CC1ON=CC=1.ClC1C=C(Cl)C=C(Cl)C=1NN.Cl.[Cl:20][C:21]1[CH:26]=[C:25]([Cl:27])[CH:24]=[C:23]([Cl:28])[C:22]=1[NH:29][N:30]=[C:31]([CH3:35])[CH2:32][C:33]#[N:34].C[O-].[Na+]>CO.O.CCOCC>[NH2:34][C:33]1[N:29]([C:22]2[C:21]([Cl:20])=[CH:26][C:25]([Cl:27])=[CH:24][C:23]=2[Cl:28])[N:30]=[C:31]([CH3:35])[CH:32]=1 |f:5.6,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-cyanoacetone-2,4,6-trichlorophenylhydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(CC#N)C
|
Name
|
sodium methoxide
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture as refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was again refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
was continued for 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The organic extracts were washed with dilute hydrogen chloride and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crystals, m.p. 132-134° C
|
Type
|
WAIT
|
Details
|
After 5 minutes at room temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to crystallize the product which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NN1C1=C(C=C(C=C1Cl)Cl)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |